2-(Trifluoromethyl)quinolin-3-amine
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Overview
Description
2-(Trifluoromethyl)quinolin-3-amine, also known as TFQA, is a quinoline derivative. It has the molecular formula C10H7F3N2 and a molecular weight of 212.17 . It is a solid or liquid at room temperature .
Synthesis Analysis
Quinoline and its derivatives have been synthesized using various methods, including Gould–Jacob, Friedl¨ander, P fitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach synthesis protocols . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis
The InChI code for 2-(Trifluoromethyl)quinolin-3-amine is 1S/C10H7F3N2/c11-10(12,13)9-7(14)5-6-3-1-2-4-8(6)15-9/h1-5H,14H2 .Chemical Reactions Analysis
Quinoline and its derivatives, including 2-(Trifluoromethyl)quinolin-3-amine, have been functionalized using various methods. These include nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis based on organometallic compounds .Physical And Chemical Properties Analysis
2-(Trifluoromethyl)quinolin-3-amine is a solid or liquid at room temperature . It should be stored in a dark place, sealed in dry conditions, at 2-8°C .Scientific Research Applications
- Researchers have explored 2-(Trifluoromethyl)quinolin-3-amine derivatives as potential antitumor agents. These compounds were designed and synthesized as microtubule-targeted agents (MTAs). Their cytotoxicity activity against cancer cell lines (PC3, K562, and HeLa) was evaluated .
- Notably, compound 5e exhibited potent anti-proliferative activity against HeLa cells, with an IC50 value of 0.01 µM. Mechanistic studies revealed that it acts as a tubulin inhibitor, similar to colchicine. Compound 5e disrupted the tubulin network, arrested HeLa cells at the G2/M phase, and induced apoptosis .
- In the search for new Werner (WRN) helicase inhibitors, N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives were designed and synthesized. These compounds were evaluated for their anticancer activity against PC3, K562, and HeLa cell lines. The study aimed to identify potential candidates for inhibiting WRN helicase, which plays a role in DNA repair and aging-related diseases .
Antitumor Activity
Werner Helicase Inhibition
Mechanism of Action
Target of Action
The primary target of the compound 2-(Trifluoromethyl)quinolin-3-amine is the microtubule network within cells . Microtubules play a crucial role in cell division and are therefore a popular target for anticancer drugs .
Mode of Action
2-(Trifluoromethyl)quinolin-3-amine interacts with its targets, the microtubules, by inhibiting their polymerization . This interaction disrupts the microtubule network, which is essential for cell division . The compound’s mode of action is similar to that of colchicine, a well-known microtubule inhibitor .
Biochemical Pathways
The disruption of the microtubule network by 2-(Trifluoromethyl)quinolin-3-amine affects the cell cycle, specifically arresting cells at the G2/M phase . This arrest prevents the cells from dividing, leading to cell death or apoptosis .
Pharmacokinetics
The compound’s potent antitumor activity suggests that it may have favorable adme properties that contribute to its bioavailability .
Result of Action
The result of 2-(Trifluoromethyl)quinolin-3-amine’s action is the induction of apoptosis in cancer cells . By disrupting the microtubule network and arresting the cell cycle, the compound triggers programmed cell death, reducing the number of cancer cells .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Future Directions
While specific future directions for 2-(Trifluoromethyl)quinolin-3-amine are not mentioned in the search results, quinoline and its derivatives have been the subject of ongoing research due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, serving as a vital scaffold for leads in drug discovery . Therefore, it can be expected that research into 2-(Trifluoromethyl)quinolin-3-amine and related compounds will continue, with a focus on their synthesis, functionalization, and potential biological and pharmaceutical activities.
properties
IUPAC Name |
2-(trifluoromethyl)quinolin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)9-7(14)5-6-3-1-2-4-8(6)15-9/h1-5H,14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGKZZXVXLZCMQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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